N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core substituted with a 4-methylphenyl group at position 6 and an acetamide side chain at position 2. The acetamide moiety is further modified with a 4-fluorobenzyl group. The compound’s design aligns with pharmacophores known to interact with biological targets such as kinases (e.g., VEGFR2) and viral proteins (e.g., HIV-1 MA) .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS/c1-14-2-6-16(7-3-14)19-12-25-18(13-27-21(25)24-19)10-20(26)23-11-15-4-8-17(22)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEQSOGQPRAUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This is achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 4-Fluorophenyl and 4-Methylphenyl Groups: These groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Acetylation: The final step involves acetylation of the imidazo[2,1-b][1,3]thiazole core to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and imidazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide have been tested against various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells, with studies showing IC50 values that suggest strong selectivity against specific cell lines. For example, compounds developed from thiazole derivatives demonstrated IC50 values as low as 2.01 µM against colorectal cancer cells .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound 19 | NIH/3T3 | 23.30 ± 0.35 |
| Compound 22 | HT29 | 2.01 |
Antiviral Properties
This compound has also been evaluated for antiviral activity. A related study synthesized new thiazolidinone derivatives and assessed their efficacy against DNA and RNA viruses. The findings suggested that modifications in the thiazole structure could enhance antiviral potency .
Antibacterial Activity
The compound's structural features may contribute to antibacterial properties as well. Research on imidazotriazole-incorporated thiazoles showed promising results against various microbial strains, indicating that similar modifications to this compound could yield effective antibacterial agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic efficacy of compounds like this compound. Research has shown that the presence of specific substituents on the phenyl rings significantly influences biological activity. For instance:
- Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.
- Benzofuran Ring Presence : Correlates with increased anticancer activity .
Case Study 1: Anticancer Evaluation
In a study evaluating various thiazole derivatives for anticancer activity, N-acylated thiazoles demonstrated significant cytotoxic effects against glioblastoma and melanoma cell lines. The presence of electron-withdrawing groups was linked to enhanced activity .
Case Study 2: Antiviral Screening
A series of new derivatives were synthesized and tested for their antiviral effects against common viral infections. The results indicated that specific modifications led to improved efficacy against both DNA and RNA viruses .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can be inferred through comparisons with structurally related imidazo[2,1-b]thiazole derivatives. Key analogs and their properties are summarized below:
Table 1: Comparison of Imidazo[2,1-b]Thiazole Derivatives
Structural and Functional Insights
Substituent Effects on Bioactivity: Aryl Groups at Position 6: The 4-chlorophenyl (e.g., 5f, 5j) and 4-bromophenyl (e.g., 3d) substituents are associated with enhanced cytotoxicity and enzyme inhibition compared to unsubstituted phenyl groups . Acetamide Side Chain Modifications: Piperazine and morpholine moieties (e.g., 5a, 5j) improve solubility and target engagement (e.g., VEGFR2, HIV-1 MA) . The 4-fluorobenzyl group in the target compound could enhance blood-brain barrier penetration or metabolic stability.
Thermal and Synthetic Stability :
- Melting points for analogs range from 108°C to 279°C, influenced by hydrogen-bonding (e.g., acetamide NH) and aromatic stacking . The target compound’s melting point is expected to align with this range (~200–250°C).
- Synthesis yields for imidazo[2,1-b]thiazoles vary widely (54–95%), with condensation and alkylation reactions being critical steps .
Therapeutic Potential: Anticancer Activity: Derivatives with chlorophenyl and piperazine groups (e.g., 5l) show nanomolar IC₅₀ values, suggesting the target compound’s 4-methylphenyl and fluorobenzyl groups may retain or enhance cytotoxicity . Enzyme Inhibition: The hydrazinecarbothioamide derivative 3d highlights the scaffold’s versatility in targeting aldose reductase, a pathway relevant to diabetic complications .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole with benzoyl isothiocyanate in anhydrous ethanol. The resulting product is then recrystallized from dimethylformamide to yield colorless crystals with a melting point of 246–248 °C .
1. Acetylcholinesterase Inhibition
One of the primary biological activities studied for this compound is its inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In vitro studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit significant AChE inhibitory activity. For instance, a related compound demonstrated an AChE inhibition of 69.92% with an IC50 value of 0.0245 mg/mL . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.
| Compound | AChE Inhibition (%) | IC50 (mg/mL) |
|---|---|---|
| 4f | 69.92 | 0.0245 |
| 4b | 48.48 | Not specified |
2. Antitumor Activity
Research indicates that compounds containing the imidazo[2,1-b]thiazole moiety exhibit antitumor properties. Specific derivatives have shown inhibition of transcription factors involved in cancer progression, such as NF-kB. For example, two derivatives displayed IC50 values of 0.36 mM and 0.53 mM against NF-kB activity . Additionally, these compounds have shown to enhance the activity of detoxifying enzymes like NAD(P) quinone reductase 1 (QR1), which may protect against carcinogenesis.
3. Antioxidant Properties
The antioxidant capacity of these compounds has been highlighted in various studies. One study noted that certain derivatives exhibited antioxidant activity comparable to quercetin, a well-known natural antioxidant . This property is particularly relevant for their potential use in preventing oxidative stress-related diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. Molecular docking studies suggest that the compound interacts with key active sites on target enzymes such as AChE and transcription factors like NF-kB. These interactions are crucial for understanding the pharmacokinetics and therapeutic potential of the compound.
Case Studies
Several case studies have explored the efficacy and safety profiles of compounds similar to this compound:
- Study on AChE Inhibition : A research team conducted a comprehensive study on various imidazo[2,1-b]thiazole derivatives and reported significant AChE inhibitory activities across multiple compounds with varying substitutions on their phenyl rings .
- Antitumor Efficacy : Another study assessed the antitumor activity of imidazo[2,1-b]thiazole derivatives in vitro and found promising results against cancer cell lines, emphasizing the need for further development in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
